4,4-Difluoropyrrolidin-3-ol
Overview
Description
4,4-Difluoropyrrolidin-3-ol: is a valuable building block in medicinal chemistry. This compound is characterized by the presence of two fluorine atoms at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring. Its unique structure makes it a significant precursor for synthesizing various pharmaceutical compounds, enhancing their pharmacological properties.
Mechanism of Action
Target of Action
This compound is a valuable building block in medicinal chemistry , suggesting that it may interact with a variety of biological targets
Biochemical Pathways
As a building block in medicinal chemistry , it could potentially be incorporated into a variety of compounds that affect different biochemical pathways. The downstream effects would depend on the specific pathways and the role of the targets within those pathways.
Result of Action
As a building block in medicinal chemistry , its effects would likely depend on the specific compound it is incorporated into and the biological targets of that compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enantioselective Synthesis:
Industrial Production Methods:
- The industrial production of 4,4-difluoropyrrolidin-3-ol typically involves large-scale synthesis using the aforementioned enantioselective routes. The process is optimized to ensure high yield and purity, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- 4,4-Difluoropyrrolidin-3-ol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction:
- The compound can be reduced to form various derivatives. For example, the reduction of the hydroxyl group can be achieved using reagents like lithium aluminum hydride.
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Substitution:
- Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted pyrrolidines. Common reagents include sodium hydride and alkyl halides.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride.
- Nucleophilic reagents: Sodium hydride, alkyl halides.
Major Products Formed:
- Oxidation: Formation of carbonyl derivatives.
- Reduction: Formation of reduced pyrrolidine derivatives.
- Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
Chemistry:
- 4,4-Difluoropyrrolidin-3-ol is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the introduction of fluorine atoms into various compounds, enhancing their chemical properties.
Biology:
- The compound is used in the development of biologically active molecules. Its incorporation into drug structures can improve their bioavailability and metabolic stability.
Medicine:
- In medicinal chemistry, this compound is used to synthesize pharmaceutical compounds with enhanced pharmacological properties. It is a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Industry:
- The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Comparison with Similar Compounds
3,3-Difluoropyrrolidin-4-ol: Similar structure but with fluorine atoms at the 3-position.
cis-3-Fluoropiperidin-4-ol: A fluorinated piperidine derivative used in medicinal chemistry.
Uniqueness:
- 4,4-Difluoropyrrolidin-3-ol is unique due to the specific positioning of fluorine atoms and the hydroxyl group, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable building block in various applications.
Properties
IUPAC Name |
4,4-difluoropyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLFAFMPLXFJDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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